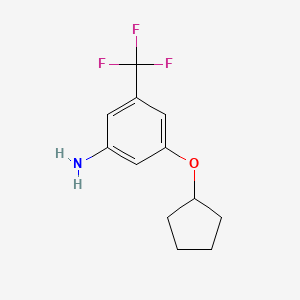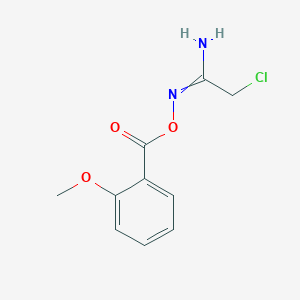
O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide is a chemical compound with a complex structure that includes a methoxybenzoyl group, a chloroethane group, and a hydroximamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide typically involves multiple steps. One common method starts with the preparation of 2-methoxybenzoyl chloride from 2-methoxybenzoic acid using thionyl chloride. The reaction is carried out in the presence of a solvent like tetrahydrofuran and a catalyst such as N,N-dimethylformamide at room temperature .
Next, the 2-methoxybenzoyl chloride is reacted with 2-chloroethanehydroximamide under controlled conditions to form the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve a high yield and purity of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzoyl chloride: A precursor in the synthesis of O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide.
2-Chloroethanehydroximamide: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
255876-58-5 |
|---|---|
Molekularformel |
C10H11ClN2O3 |
Molekulargewicht |
242.66 g/mol |
IUPAC-Name |
[(1-amino-2-chloroethylidene)amino] 2-methoxybenzoate |
InChI |
InChI=1S/C10H11ClN2O3/c1-15-8-5-3-2-4-7(8)10(14)16-13-9(12)6-11/h2-5H,6H2,1H3,(H2,12,13) |
InChI-Schlüssel |
JMZKNTMOWROADX-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=CC=C1C(=O)O/N=C(/CCl)\N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)ON=C(CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




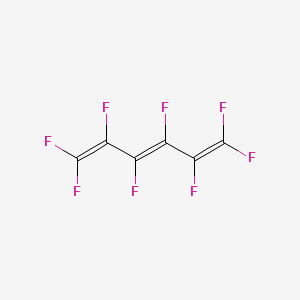
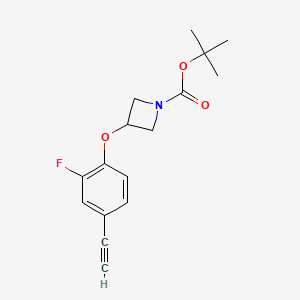
![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)
![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
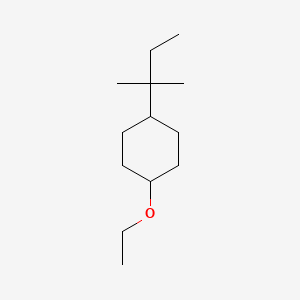
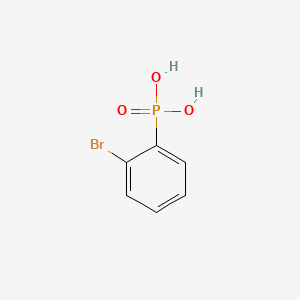
![[3,5,6-triacetyloxy-4-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12086628.png)
